An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a valuable building block in medicinal chemistry. The primary synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction between Methyl 2-chloronicotinate and piperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Due to the limited availability of publicly accessible experimental data for the final compound, predicted nuclear magnetic resonance (NMR) spectra are provided for characterization purposes. This guide is intended to be a practical resource for chemists in research and development.
Introduction
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride (CAS No. 1185317-00-3) is a heterocyclic compound that incorporates a pyridine ring, a piperazine moiety, and a methyl ester functional group.[1] This unique combination of structural features makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and a subject of interest in drug discovery programs. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The pyridine ring, a bioisostere of a phenyl ring, offers a site for hydrogen bonding and can influence the overall electronic and steric properties of a molecule.
The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to Methyl 2-(piperazin-1-yl)nicotinate is the reaction of Methyl 2-chloronicotinate with piperazine. This reaction is a classic example of a nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Overall synthesis of Methyl 2-(piperazin-1-yl)nicotinate.
Mechanistic Insights
The SNAr mechanism proceeds through a two-step addition-elimination sequence.
-
Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the adjacent ester group and the nitrogen atom within the pyridine ring, which polarize the C-Cl bond and make the carbon atom more electrophilic. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. In this synthesis, an excess of piperazine itself can act as the base.
Experimental Protocol
This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitution reactions involving piperazine. Researchers should optimize the conditions for their specific laboratory setup.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 40134-18-7 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Hydrochloric acid (in isopropanol) | HCl | 36.46 | 7647-01-0 |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
Step-by-Step Procedure
Step 1: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate
-
To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent such as toluene, add Methyl 2-chloronicotinate (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(piperazin-1-yl)nicotinate.
Step 2: Purification
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified Methyl 2-(piperazin-1-yl)nicotinate in a minimal amount of isopropanol.
-
To this solution, add a solution of hydrochloric acid in isopropanol (2.2 equivalents) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride as a white to off-white solid.
Caption: Experimental workflow for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride.
Characterization
Due to the absence of publicly available experimental spectra for Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, the following are predicted NMR data based on the analysis of its constituent parts and similar molecules.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | dd | 1H | Pyridine-H6 |
| ~7.90 | dd | 1H | Pyridine-H4 |
| ~7.10 | dd | 1H | Pyridine-H5 |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.50 | t | 4H | Piperazine-H (adjacent to pyridine) |
| ~3.20 | t | 4H | Piperazine-H (distant from pyridine) |
| ~10.0 (broad) | s | 2H | -NH₂⁺- (of dihydrochloride) |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~158.0 | Pyridine-C2 |
| ~150.0 | Pyridine-C6 |
| ~138.0 | Pyridine-C4 |
| ~120.0 | Pyridine-C5 |
| ~118.0 | Pyridine-C3 |
| ~52.0 | -OCH₃ |
| ~48.0 | Piperazine-C (adjacent to pyridine) |
| ~43.0 | Piperazine-C (distant from pyridine) |
Note: These are predicted values and should be confirmed by experimental data.
Safety and Handling
-
Methyl 2-chloronicotinate: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine: Can cause skin and respiratory irritation. Work in a well-ventilated fume hood.
-
Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
Hydrochloric acid: Is corrosive and should be handled with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. This guide provides a solid foundation for its preparation in a laboratory setting. While a general protocol is provided, optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The characterization of the final product should be confirmed with experimental analytical data.
References
-
ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Available at: [Link]
- Google Patents. KR20120054642A - Synthesis of a neurostimulative piperazine.
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]
